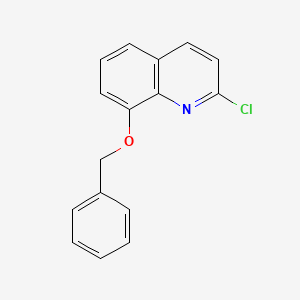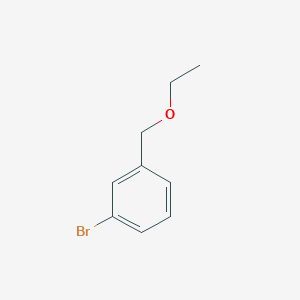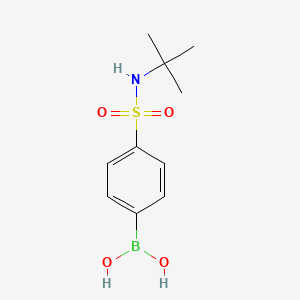
2-bromo-6-(1H-imidazol-1-yl)pyridine
Descripción general
Descripción
The compound 2-bromo-6-(1H-imidazol-1-yl)pyridine is a brominated pyridine derivative that incorporates an imidazole ring. This structure is of interest due to its potential applications in catalysis and pharmaceuticals, as it can serve as a building block for more complex molecules. The presence of both pyridine and imidazole rings suggests that it could be involved in various chemical reactions, particularly those involving coordination to metals or acting as a ligand in catalytic systems .
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine compounds has been achieved through various methods. For instance, a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines has been reported, which is a metal-free, three-component reaction forming C-N, C-O, and C-S bonds . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been developed, involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the versatility and reactivity of brominated imidazo[1,2-a]pyridine derivatives, which could be applicable to the synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated imidazo[1,2-a]pyridine derivatives has been investigated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . These structural analyses provide insight into the potential molecular geometry and intermolecular interactions of 2-bromo-6-(1H-imidazol-1-yl)pyridine.
Chemical Reactions Analysis
The chemical reactivity of imidazo[1,2-a]pyridine derivatives has been explored in various contexts. For instance, the use of 2-(2-bromophenyl)imidazo[1,2-a]pyridines in palladium-catalyzed cascade reactions has been demonstrated, leading to the formation of complex structures such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones . Additionally, the CuI-catalyzed hydroxylation of aryl bromides was effectively promoted by 5-bromo-2-(1H-imidazol-2-yl)pyridine, indicating its utility in catalytic systems . These studies suggest that 2-bromo-6-(1H-imidazol-1-yl)pyridine could participate in similar catalytic and synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be inferred from related compounds. For example, the synthesis and characterization of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been reported, providing insights into their thermal stability and magnetic properties . Furthermore, the synthesis and structural elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives have been accompanied by Hirshfeld surface analysis and DFT calculations, which help understand the intermolecular contacts and electronic properties . These analyses are relevant to predicting the behavior of 2-bromo-6-(1H-imidazol-1-yl)pyridine in various environments.
Aplicaciones Científicas De Investigación
Catalytic Applications
2-Bromo-6-(1H-imidazol-1-yl)pyridine has been investigated for its role in catalytic reactions. One study highlighted its use in promoting CuI-catalyzed hydroxylation of aryl bromides, demonstrating its effectiveness in converting both electron-rich and electron-deficient aryl bromides into corresponding phenols (Jianhuan Jia et al., 2011).
Corrosion Inhibition
Research on imidazo[4,5-b]pyridine derivatives, including compounds like 2-bromo-6-(1H-imidazol-1-yl)pyridine, has shown promising results in corrosion inhibition, particularly for mild steel in acidic environments. These compounds exhibit high inhibition performance and are considered as mixed-type inhibitors (A. Saady et al., 2021).
Crystal Structure Analysis
The compound has been used in studies focusing on crystal and molecular structures. For example, research on the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a related compound, provided insights into molecular geometry and intermolecular interactions in solid states (Y. Rodi et al., 2013).
Anticancer Activity
Some studies have synthesized derivatives of 2-bromo-6-(1H-imidazol-1-yl)pyridine to evaluate their potential as anticancer agents. For instance, a series of novel derivatives were tested against human cancer cell lines, showing significant activity and prompting further investigation into their mechanism of action (Ramdas Lakavath et al., 2022).
Molecular Docking Studies
Recent research has also focused on synthesizing novel derivatives for molecular docking studies. These studies aim to explore the binding affinity of these compounds to target enzymes, offering insights into their potential as inhibitors for specific biological processes (Zainab Jabri et al., 2023).
Direcciones Futuras
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of “2-bromo-6-(1H-imidazol-1-yl)pyridine” in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
2-bromo-6-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRNPCZPYDPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623310 | |
| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-(1H-imidazol-1-yl)pyridine | |
CAS RN |
463336-62-1 | |
| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)








